7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a phenyl group at the 1st position of the tetrahydroisoquinoline skeleton. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under reflux conditions, leading to the formation of the desired tetrahydroisoquinoline derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines .
Scientific Research Applications
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and infectious diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mechanism of Action
The mechanism of action of 7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the chlorine atom at the 7th position.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the phenyl group at the 1st position.
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline: Has a phenyl group at the 3rd position instead of the 1st
Uniqueness
7-Chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the chlorine and phenyl groups, which confer distinct chemical properties and biological activities. This unique structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H14ClN |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
7-chloro-1-phenyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H14ClN/c16-13-7-6-11-8-9-17-15(14(11)10-13)12-4-2-1-3-5-12/h1-7,10,15,17H,8-9H2 |
InChI Key |
NNTDWJOCRYGCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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